[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-1-benzofuran-3-yl](3,4-dimethoxyphenyl)methanone
Description
This compound features a benzofuran core substituted with a 3,4-dihydroisoquinoline moiety at position 4, a hydroxyl group at position 5, and a methanone bridge linked to a 3,4-dimethoxyphenyl group. The hydroxyl group at position 5 may confer antioxidant or hydrogen-bonding properties, influencing solubility and metabolic stability .
Properties
Molecular Formula |
C27H25NO5 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-hydroxy-1-benzofuran-3-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C27H25NO5/c1-31-23-9-7-18(13-25(23)32-2)27(30)21-16-33-24-10-8-22(29)20(26(21)24)15-28-12-11-17-5-3-4-6-19(17)14-28/h3-10,13,16,29H,11-12,14-15H2,1-2H3 |
InChI Key |
UADQLMGWPXCDJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)CN4CCC5=CC=CC=C5C4)OC |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound integrates three distinct moieties:
- Benzofuran core : 5-hydroxy-1-benzofuran with a C3-ketone group
- Dihydroisoquinoline unit : 3,4-dihydroisoquinolin-2(1H)-ylmethyl substituent at C4
- Aryl methanone : 3,4-dimethoxyphenyl group at C3
This architecture necessitates sequential construction with careful protection/deprotection strategies, particularly for the phenolic -OH group at C5, which is prone to oxidation and unintended side reactions.
Key Synthetic Obstacles
- Regioselective benzofuran formation : Competing pathways often yield 2- or 3-substituted benzofurans unless strictly controlled
- Dihydroisoquinoline stability : The partially saturated isoquinoline ring undergoes undesired aromatization above 80°C
- Methanone incorporation : Friedel-Crafts acylation of electron-rich 3,4-dimethoxyphenyl systems requires precise Lewis acid catalysis
Core Benzofuran Synthesis
Cyclization Strategies
The 5-hydroxybenzofuran core is typically constructed via three methods:
Table 1: Comparative Analysis of Benzofuran Cyclization Methods
The microwave-assisted method using silica-supported sodium bisulfate demonstrates superior efficiency, achieving 72% yield with minimal purification requirements. Critical parameters include:
Hydroxyl Group Protection
Protection of the C5-hydroxy group is essential prior to subsequent reactions:
$$ \text{PhOH} + \text{ClSiMe}2\text{tBu} \xrightarrow{\text{Et}3\text{N}} \text{PhOSiMe}_2\text{tBu} $$
The tert-butyldimethylsilyl (TBS) group provides optimal stability under both acidic and basic conditions, with >95% deprotection efficiency using tetrabutylammonium fluoride (TBAF) in THF. Alternatives like acetyl protection lead to partial ketone migration during methanone installation.
Dihydroisoquinoline Moiety Incorporation
Mannich-Type Condensation
The 3,4-dihydroisoquinolin-2(1H)-ylmethyl group is introduced via a modified Mannich reaction:
$$ \text{Benzofuran} + \text{HCHO} + \text{Dihydroisoquinoline} \xrightarrow{\text{Sc(OTf)_3}} \text{Adduct} $$
Optimized Conditions:
Reductive Amination Alternative
For improved stereocontrol, a two-step reductive amination protocol has been developed:
Imine formation :
$$ \text{Benzofuran-CHO} + \text{Dihydroisoquinoline} \xrightarrow{\text{4Å MS}} \text{Imine} $$Sodium cyanoborohydride reduction :
$$ \text{Imine} \xrightarrow{\text{NaBH3CN, pH 5}} \text{Amine} $$
This method achieves 63% overall yield with complete retention of configuration at the benzylic carbon.
Methanone Installation
Friedel-Crafts Acylation
The 3,4-dimethoxyphenyl methanone group is installed via aluminum chloride-mediated acylation:
$$ \text{Benzofuran intermediate} + \text{3,4-Dimethoxybenzoyl chloride} \xrightarrow{\text{AlCl3}} \text{Product} $$
Critical Parameters:
- Strict stoichiometry: 1.05 eq AlCl3 per eq substrate
- Solvent: Nitromethane (prevents over-acylation)
- Temperature gradient: 0°C → 25°C over 4 hr
- Yield: 58% after silica gel chromatography
Suzuki-Miyaura Coupling Variant
Recent advancements employ palladium-catalyzed cross-coupling for improved regioselectivity:
$$ \text{Benzofuran-Bpin} + \text{3,4-Dimethoxybenzoyl triflate} \xrightarrow{\text{Pd(OAc)_2/XPhos}} \text{Product} $$
Advantages:
- Tolerance to free -OH groups (no protection required)
- 73% yield achieved in model systems
- Reduced purification needs compared to Friedel-Crafts
Process Optimization and Scale-Up
Solvent Effects on Overall Yield
Table 2: Solvent Optimization for Final Coupling Step
| Solvent System | Dielectric Constant | Yield (%) | Purity (%) | |
|---|---|---|---|---|
| THF/H2O (9:1) | 7.5 | 52 | 88 | |
| EtOAc/MeCN (3:1) | 6.2 | 61 | 94 | |
| DME | 5.1 | 68 | 97 |
Dimethoxyethane (DME) emerges as the optimal solvent, enhancing both reaction rate and product stability through chelation of metal intermediates.
Continuous Flow Synthesis
Pilot-scale production (100g batches) employs continuous flow systems to address exothermic risks:
- Reactor design : Corning AFR module with SiC chips
- Residence time : 8.2 min at 130°C
- Throughput : 12.5 g/hr with 94% conversion
This approach reduces thermal degradation of the dihydroisoquinoline moiety by 78% compared to batch processing.
Analytical Characterization
Spectroscopic Fingerprints
Purity Assessment
HPLC analysis (Zorbax SB-C18, 1mL/min MeCN/H2O):
- tR = 14.2 min (99.2% purity)
- Column temp: 40°C
- Detection: 254 nm
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-1-benzofuran-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-1-benzofuran-3-ylmethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs or pharmacological targets with the target molecule:
| Compound Name / ID | Key Structural Features | Pharmacological Relevance | Physicochemical Properties |
|---|---|---|---|
| (3,4-Dihydro-1H-isoquinolin-2-yl)-[3-(4-methoxy-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanone | - Dihydroisoquinoline - 4-Methoxyphenyl-isoxazole |
Likely CNS activity due to dihydroisoquinoline and methoxy groups. Isoxazole may enhance metabolic stability. | MW : 336.38 g/mol logP (est.) : ~3.2 (higher lipophilicity vs. target compound) |
| 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone | - Dihydroquinoline - 3,4-Dimethoxyphenyl - Furan methanone |
Anticancer activity reported; dihydroquinoline may modulate kinase inhibition. | MW : 443.51 g/mol Solubility : Poor aqueous solubility due to methyl groups |
| Lappaol A | - Benzofuran-dihydrofuranone - Multiple methoxy/hydroxy groups |
Antioxidant and anti-inflammatory effects attributed to polyphenolic substituents. | MW : 528.52 g/mol logP (est.) : ~2.8 (lower than target due to hydroxylation) |
| 2-{[4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone | - Dihydroisoquinoline - Triazole-thioether - Methoxyphenyl |
Potential antimicrobial activity via triazole-mediated enzyme inhibition. | MW : 436.51 g/mol PSA : ~100 Ų (high polar surface area) |
Key Comparative Insights
Structural Variations and Bioactivity: The target compound’s benzofuran-hydroxyl group distinguishes it from analogues with furan (e.g., ) or isoxazole (e.g., ) cores. Hydroxyl groups improve water solubility but may reduce membrane permeability compared to methoxy derivatives . Dihydroisoquinoline vs. Dihydroquinoline: The dihydroisoquinoline in the target compound may favor interactions with opioid receptors, while dihydroquinoline derivatives (e.g., ) show stronger kinase inhibition due to planar aromaticity .
Pharmacokinetic Properties :
- logP : The target compound’s logP is estimated at ~2.5–3.0, balancing lipophilicity (3,4-dimethoxyphenyl) and hydrophilicity (hydroxyl group). This contrasts with higher logP in methoxy-rich analogues (e.g., ) and lower logP in hydroxylated compounds like Lappaol A .
- Metabolic Stability : Compounds with triazole-thioether moieties (e.g., ) are prone to cytochrome P450-mediated oxidation, whereas the target’s benzofuran may undergo glucuronidation at the hydroxyl group .
Docking and Binding Affinity :
- Glide docking studies (as per ) suggest that the 3,4-dimethoxyphenyl group in the target compound enhances hydrophobic interactions with receptor pockets (e.g., serotonin 5-HT2A), outperforming analogues with single methoxy substitutions .
- The hydroxyl group at position 5 may form hydrogen bonds with catalytic residues, a feature absent in fully methoxylated analogues .
Table: Comparative Docking Scores (GlideScore)
| Compound | Target Receptor (PDB ID) | GlideScore | Reference |
|---|---|---|---|
| Target Compound | 5-HT2A (6A94) | -9.2 | |
| 4-(3,4-Dimethoxyphenyl)...methanone | CDK2 (1H1Q) | -7.8 | |
| (3,4-Dihydro-1H-isoquinolin-2-yl)-[3-(4-methoxy-phenyl)-...methanone | MAO-B (2V5Z) | -8.1 |
Biological Activity
The compound 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-1-benzofuran-3-ylmethanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a benzofuran moiety and an isoquinoline derivative, suggest diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 443.5 g/mol. The structure comprises various functional groups that enhance its reactivity and solubility.
| Property | Value |
|---|---|
| Molecular Formula | C27H25NO5 |
| Molecular Weight | 443.5 g/mol |
| LogP | 4.4166 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 58.469 Ų |
Biological Activity Overview
Biological activity refers to the effects that a compound exerts on living organisms. The compound under discussion has been evaluated for various pharmacological activities due to its structural characteristics:
- Anticancer Activity : The isoquinoline derivatives are known for their anticancer properties. Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Isoquinoline derivatives have also shown neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
- Antioxidant Activity : The benzofuran moiety is recognized for its antioxidant capabilities, which can help mitigate oxidative stress in biological systems.
- Anti-inflammatory Properties : Compounds with methoxy substitutions often exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving the reaction of isoquinoline derivatives with benzofuran intermediates. A common synthetic route includes:
- Formation of the Isoquinoline Intermediate : Using appropriate precursors and reagents to create the isoquinoline structure.
- Coupling Reaction : The isoquinoline intermediate is then coupled with benzofuran derivatives through various coupling agents to form the final product.
Case Studies and Research Findings
Recent studies provide insights into the biological activities associated with this compound:
- A study evaluating the cytotoxic effects of related isoquinoline derivatives found that certain compounds exhibited IC50 values below 10 µM against cancer cell lines, indicating potent anticancer activity .
- Another research highlighted the neuroprotective effects of benzofuran derivatives in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative conditions .
Comparative Analysis with Related Compounds
The biological activity of the compound can be further understood by comparing it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Isoquinoline Derivatives | Isoquinoline core | Anticancer, neuroprotective |
| Benzofuran Derivatives | Benzofuran core | Antioxidant, anti-inflammatory |
| Methoxy-substituted Phenols | Methoxy groups on phenol rings | Antimicrobial, analgesic |
Q & A
Q. What are the recommended synthetic routes for [compound], and how can reaction conditions be optimized for higher purity?
The synthesis typically involves multi-step protocols, including:
- Key steps : Alkylation of the dihydroisoquinoline moiety, coupling of the benzofuran core, and functionalization of the dimethoxyphenyl group.
- Optimization strategies :
| Reaction Step | Recommended Conditions | Yield Range |
|---|---|---|
| Dihydroisoquinoline alkylation | DCM, 0°C, slow addition of alkylating agent | 60–75% |
| Benzofuran coupling | Ethanol, Pd(PPh₃)₄, 70°C, 12h | 50–65% |
Q. Which analytical techniques are most effective for confirming the structure and purity of [compound]?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., dihydroisoquinoline methylene protons at δ 3.5–4.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with methanol/water (70:30) to assess purity (>95% target) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 460.18) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across different in vitro models?
- Experimental design considerations :
- Sample stability : Degradation of hydroxy or methoxy groups under prolonged storage (e.g., 9-hour data collection leading to matrix changes) necessitates cold storage (-20°C) .
- Model variability : Test activity in ≥3 cell lines (e.g., HEK293, HepG2) to account for receptor expression differences .
- Data normalization : Use internal controls (e.g., β-galactosidase assays) to correct for batch effects .
Q. What strategies mitigate byproduct formation during the alkylation of the dihydroisoquinoline moiety?
- Byproduct sources : Over-alkylation at the nitrogen or benzofuran hydroxyl group oxidation.
- Mitigation methods :
Q. How can computational modeling guide the modification of [compound] to enhance target binding affinity?
- Molecular docking : Screen against crystal structures of target proteins (e.g., kinase domains) to predict binding poses.
- SAR analysis : Compare with analogs like (2-ethylbenzofuran-3-yl)methanone derivatives to identify critical substituents (e.g., 3,4-dimethoxy enhances lipophilicity) .
- Free energy calculations : Use MM-GBSA to rank substituent effects on binding ΔG .
Methodological Considerations for Data Reproducibility
- Sample preparation : Standardize protocols for pH adjustment (pH 7.4 buffer) and lyophilization to minimize batch variability .
- Negative controls : Include solvents (e.g., DMSO) at concentrations used in assays to rule out solvent-induced artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
